Product packaging for 2-Bromo-3,6-dichlorobenzoic acid(Cat. No.:)

2-Bromo-3,6-dichlorobenzoic acid

Cat. No.: B13697930
M. Wt: 269.90 g/mol
InChI Key: KFLUTCAOJQCWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3,6-dichlorobenzoic acid (CAS 21739-97-9) is an organic compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . This benzoic acid derivative serves as a valuable building block in organic synthesis, particularly in the agrochemical industry. Its primary researched application is as a key chemical intermediate in the synthesis of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) . Patent research describes a synthesis method where 2-bromobenzoic acid undergoes a selective, catalyst-assisted chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid to yield this compound . The compound can subsequently be transformed into dicamba through a methoxylation step . This synthetic route is noted for its high selectivity and yield, making it a subject of interest for efficient industrial production processes . As a reagent, it enables studies in herbicide development and structure-activity relationships. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrCl2O2 B13697930 2-Bromo-3,6-dichlorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

2-bromo-3,6-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

KFLUTCAOJQCWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3,6 Dichlorobenzoic Acid

Classical Synthetic Routes to Halogenated Benzoic Acids

The preparation of specifically substituted halogenated benzoic acids often relies on established, multi-step reaction sequences that manipulate the directing effects of various functional groups.

Direct Halogenation Approaches

Direct halogenation is a fundamental type of electrophilic aromatic substitution used to introduce halogen atoms onto a benzene (B151609) ring. axaxl.com However, the substitution pattern is dictated by the electronic properties of the substituents already present on the ring. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. embibe.comwikipedia.org

This directing effect means that the direct halogenation of benzoic acid or 2-bromobenzoic acid will not yield the desired 2,3,6-substitution pattern in a single step. Therefore, direct halogenation strategies for a compound like 2-bromo-3,6-dichlorobenzoic acid are typically performed on a precursor molecule where the directing effects of existing groups facilitate the desired substitution pattern. A common industrial synthesis, for instance, involves the direct chlorination of 2-bromobenzoic acid in the presence of a catalyst and a strong acid medium to achieve the final product. google.com In this case, the bromine atom and the carboxylic acid group collectively direct the incoming chlorine atoms to the desired positions.

Functional Group Interconversions on Aromatic Precursors

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, defined as the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk This strategy is crucial for synthesizing complex aromatic compounds where direct substitution is not feasible. Several FGI methods can be employed to produce halogenated benzoic acids.

Oxidation of Alkylbenzenes: One of the most common methods for preparing aromatic carboxylic acids is the vigorous oxidation of an alkyl group attached to the benzene ring. embibe.comimperial.ac.uk Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a methyl group to a carboxylic acid. imperial.ac.uk To synthesize this compound, a precursor like 1-bromo-2,5-dichloro-3-methylbenzene could be subjected to strong oxidation. The order of reactions is critical, as an alkyl group is an ortho-, para-director, while the carboxylic acid it becomes is a meta-director. khanacademy.org

Hydrolysis of Benzonitriles: Aromatic nitriles (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The nitrile group itself can be introduced onto the aromatic ring via methods like the Sandmeyer reaction, which involves the conversion of an aromatic amine (aniline derivative) to a diazonium salt, followed by substitution with a cyanide salt. compoundchem.com

Carboxylation of Grignard Reagents: This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup to produce the carboxylic acid. wikipedia.org For the target molecule, a precursor such as 1,4-dibromo-2,5-dichlorobenzene could potentially be used to form a Grignard reagent, which is then carboxylated.

Table 1: Selected Functional Group Interconversion (FGI) Routes to Aromatic Acids

Precursor Functional Group Reagents Resulting Functional Group Reference
Alkyl (e.g., -CH₃) KMnO₄, OH⁻, heat; then H₃O⁺ Carboxylic Acid (-COOH) embibe.comimperial.ac.uk
Amine (-NH₂) 1. NaNO₂, HCl; 2. CuCN Nitrile (-CN) compoundchem.com
Nitrile (-CN) H₃O⁺, heat Carboxylic Acid (-COOH) embibe.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green methodologies for this compound are not extensively documented in public literature, principles such as the use of solvent-free conditions and catalyst-free reactions are being applied to the synthesis of related compounds.

Solvent-Free Reaction Conditions

Eliminating organic solvents reduces waste, minimizes environmental impact, and can lower costs. researchgate.net Reactions can be carried out using only the reactants or by employing alternative energy sources like microwave irradiation or sonication. ijisrt.comwjpmr.com Research into the synthesis of 3-bromobenzoic acid has demonstrated the feasibility of a solvent-free approach using sonication. ijisrt.com In this method, benzoic acid and bromine were reacted in a sonicator without any solvent, representing a significant step towards a greener synthesis of halogenated benzoic acids. ijisrt.com

Catalyst-Free Methodologies

Avoiding catalysts simplifies product purification, reduces costs, and eliminates potential toxicity associated with metal catalysts. A study on the synthesis of 3-bromobenzoic acid successfully developed a catalyst-free method. ijisrt.com The reaction between benzoic acid and bromine was facilitated by sonication, which provided the necessary energy to drive the reaction to completion without a chemical catalyst. ijisrt.com

Table 2: Research Findings on a Green Synthesis of 3-Bromobenzoic Acid

Method Reactants Conditions System Key Finding Reference
Sonication Benzoic Acid, Bromine 5 hours 30 minutes Closed conical flask, solvent-free, catalyst-free The product was successfully synthesized using a novel green method. ijisrt.com

Catalyst-Mediated Synthesis Strategies

Catalysts are frequently employed in organic synthesis to enhance reaction rates and control selectivity. The industrial preparation of this compound often utilizes a catalyst-mediated approach.

A patented method describes the synthesis of this compound via the chlorination of 2-bromobenzoic acid. google.com This reaction is conducted in a medium of chlorosulfonic acid or concentrated sulfuric acid, using chlorine as the chlorinating agent. google.com The process relies on a Lewis acid catalyst to facilitate the electrophilic substitution. google.com

Table 3: Catalyst-Mediated Synthesis of this compound

Starting Material Catalyst Chlorinating Agent Reaction Medium Temperature Time Solid Weight Yield Reference
2-Bromobenzoic acid (195g) Aluminum chloride (0.2g) Chlorine (140g) 95% Sulfuric acid (300g) 40 °C 30 minutes 244.2g google.com

This catalyst-mediated chlorination of a specifically chosen precursor is an effective and targeted method for producing this compound, which serves as a key intermediate in the synthesis of other valuable chemical compounds. google.com

Transition Metal Catalysis in Aromatic Halogenation

Transition metal catalysis has become a powerful tool for the regioselective functionalization of C–H bonds, a process that offers a more direct and efficient alternative to traditional methods. nih.gov Palladium (Pd) catalysts, in particular, have been extensively studied for the halogenation of aromatic C-H bonds. nih.gov These reactions often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov

For benzoic acid derivatives, the carboxylic acid group itself can act as a directing group. However, achieving halogenation at specific positions, such as the meta position, has been a significant challenge. Recent breakthroughs have demonstrated that Pd(II)-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives are possible. nih.gov These reactions may utilize specific additives, such as electron-deficient polyfluorobenzoic acid, which can act as both a ligand to enhance the catalyst's reactivity and an activator for the halogenating agent. nih.gov

The general mechanism for such a transformation can involve several key steps:

Coordination of the palladium catalyst to the aromatic substrate.

Chelation-assisted insertion of the palladium into a specific C-H bond, forming a palladacycle intermediate. nih.gov

Oxidative addition of a halogenating agent (e.g., N-bromosuccinimide) to the Pd(II) center, creating a Pd(IV) intermediate. nih.gov

Reductive elimination to release the halogenated product and regenerate the active catalyst.

Below is a table summarizing examples of transition metal-catalyzed halogenation systems.

Table 1: Examples of Transition Metal-Catalyzed Aromatic Halogenation Systems
Catalyst System Substrate Type Halogenating Agent Outcome/Selectivity Reference
Pd(OAc)₂ Benzoic Acid Derivatives N-Bromophthalimide (NBP) meta-C–H Bromination nih.gov
Pd(OAc)₂ Aniline Derivatives N-Bromophthalimide (NBP) meta-C–H Bromination nih.gov

Photocatalytic Synthesis Approaches

Photocatalytic synthesis represents an emerging and sustainable approach for forging new chemical bonds. These methods use light to excite a photocatalyst, which can then initiate a chemical reaction, often under mild conditions. In the context of aromatic halogenation, photocatalysis can be used to generate halogen radicals or to facilitate cross-coupling reactions. acs.org

While direct photocatalytic synthesis of this compound is not widely documented, the principles are applicable to the synthesis of its precursors or related structures. For instance, photocatalysis can be employed in reductive cross-electrophile coupling reactions involving aryl halides. acs.org This strategy allows for the formation of C-C bonds by coupling two different electrophiles, a process that can be predicted and guided by computational methods like 13C NMR analysis. acs.org The edge-decoration of complex aromatic systems like nanographenes has been successfully demonstrated using transition-metal-catalyzed cross-coupling reactions following a regioselective bromination, showcasing the power of combining different catalytic methods. researchgate.net

Regioselective Halogenation Studies Relevant to this compound

Achieving the correct substitution pattern in polysubstituted aromatics is a central challenge in organic synthesis. numberanalytics.com The synthesis of this compound requires the precise placement of bromine and chlorine atoms, a task governed by the principles of regioselectivity. Traditional methods often yield mixtures of isomers, necessitating difficult purification steps. researchgate.net Therefore, studies into controlling regioselectivity are paramount. A patented method for producing the target compound involves the direct chlorination of 2-bromobenzoic acid. google.com The success of this reaction depends critically on controlling the regiochemical outcome of the electrophilic aromatic substitution.

Control of Electrophilic Aromatic Substitution Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. numberanalytics.com The regiochemical outcome—that is, which hydrogen on the ring is replaced—is dictated by the electronic properties of the substituents already present on the ring. numberanalytics.com Substituents are classified as either activating or deactivating and as directing to the ortho/para or meta positions. numberanalytics.com

In the context of synthesizing this compound from 2-bromobenzoic acid, the two existing substituents have competing directing effects:

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 and C6 positions (C5 is also meta, but C4 and C6 are less sterically hindered).

Bromine (-Br): Halogens are deactivating yet ortho-, para-directing. The bromine at C2 directs incoming electrophiles to the C3 and C5 positions (ortho) and the C7 position (para), which is the carboxyl carbon.

The formation of the 3,6-dichloro product from 2-bromobenzoic acid indicates that the reaction conditions overcome the simple predicted directing effects. The use of a strong Lewis acid catalyst and a highly electrophilic medium (chlorosulfonic or sulfuric acid) can alter the reactivity and selectivity, leading to substitution at the electronically and sterically accessible C3 and C6 positions. google.com Computational methods are increasingly used to predict the regioselectivity of EAS reactions by calculating the proton affinities or chemical shifts of aromatic C-H atoms, with high success rates. nih.gov

Table 2: Directing Effects of Relevant Substituents in Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Preference Reference
-COOH Deactivating meta numberanalytics.com
-Cl Deactivating ortho, para numberanalytics.com

Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Dichlorobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 2-bromo-3,6-dichlorobenzoic acid is heavily influenced by the electronic properties of its substituents. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the halogen atoms (bromine and chlorine) are deactivating but ortho, para-directing. researchgate.net This combination of substituents renders the ring electron-deficient and generally resistant to further electrophilic substitution. However, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). openstax.org

Halogen Displacement Reactions

Halogen displacement on the this compound ring proceeds via a nucleophilic aromatic substitution mechanism. This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. openstax.orglibretexts.org In the case of this compound, all substituents are electron-withdrawing, activating the ring for nucleophilic attack.

A significant industrial example of this reactivity is the methoxylation of this compound to produce the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com In this reaction, the bromine atom at the C2 position is selectively displaced by a methoxide group. The greater reactivity of the C-Br bond compared to the C-Cl bond in nucleophilic aromatic substitution, coupled with the steric hindrance and electronic activation from the adjacent carboxylic acid and chlorine substituents, directs the substitution to this specific position.

Table 1: Halogen Displacement Reaction of this compound
Starting MaterialReagentProductReference
This compoundSodium Methoxide (CH₃ONa)3,6-Dichloro-2-methoxybenzoic acid (Dicamba) google.com

Aromatic Substitution Patterns

The substitution pattern of this compound is a direct result of electrophilic aromatic substitution during its synthesis. A common route involves the chlorination of 2-bromobenzoic acid. google.com The directing effects of the substituents on the starting material determine the position of the incoming chlorine atoms.

-COOH group : Deactivating and meta-directing.

-Br group : Deactivating but ortho, para-directing.

In the electrophilic chlorination of 2-bromobenzoic acid, the directing effects of the existing bromo and carboxyl groups must be considered. The carboxyl group directs incoming electrophiles to the C3 and C5 positions, while the bromo group directs to the C4 and C6 positions. The formation of the 3,6-dichloro product indicates a complex interplay of these directing effects, likely influenced by reaction conditions and the strong activation required for the reaction, such as using chlorosulfonic acid or concentrated sulfuric acid as a solvent with a Lewis acid catalyst. google.com

Table 2: Directing Effects of Substituents on an Aromatic Ring
SubstituentElectronic EffectDirecting Effect
-COOHDeactivatingmeta
-ClDeactivatingortho, para
-BrDeactivatingortho, para

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo various transformations typical of this functional group, although its reactivity can be modulated by the adjacent halogen substituents.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol, typically under acidic conditions (Fischer esterification). youtube.com However, the presence of two ortho substituents (bromo at C2 and chloro at C6) creates significant steric hindrance around the carboxylic acid group. This hindrance can decrease the rate of esterification compared to unsubstituted benzoic acid. To overcome this, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent activating agents, may be necessary. researchgate.net Alternative methods, such as conversion to the more reactive acyl chloride followed by reaction with an alcohol, can also be employed.

Table 3: General Esterification Reaction
Reactant 1Reactant 2CatalystProduct Type
This compoundAlcohol (R-OH)Acid (e.g., H₂SO₄)2-Bromo-3,6-dichlorobenzoate ester

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. wikipedia.org For aromatic carboxylic acids, this reaction typically requires high temperatures and may be facilitated by a catalyst, such as copper or its salts. The reaction often proceeds by heating the acid with a substance like soda lime, a mixture of sodium hydroxide and calcium oxide. libretexts.org The stability of the aryl anion or radical intermediate formed upon loss of CO₂ influences the ease of the reaction. The presence of multiple electron-withdrawing halogen substituents on the ring in this compound would be expected to stabilize the resulting anionic intermediate, potentially facilitating decarboxylation under thermal stress. The product of such a reaction would be 1-bromo-2,5-dichlorobenzene.

Table 4: Decarboxylation Reaction
Starting MaterialConditionsProductByproduct
This compoundHeat, Catalyst (e.g., Soda Lime)1-Bromo-2,5-dichlorobenzeneCO₂

Metal-Catalyzed Coupling Reactions Involving Halogen Sites

The halogenated sites on this compound are prime locations for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org These reactions are fundamental in modern organic synthesis for constructing complex molecules. researchgate.net

A key aspect of the reactivity of polyhalogenated arenes in these couplings is the differential reactivity of the carbon-halogen bonds. The bond dissociation energy generally follows the trend C-I > C-Br > C-Cl, which allows for selective reactions. nih.gov In palladium-catalyzed couplings, the oxidative addition step is typically faster for C-Br bonds than for C-Cl bonds. This selectivity allows for the stepwise functionalization of molecules like this compound.

Under typical Suzuki-Miyaura conditions (a palladium catalyst, a base, and an organoboron reagent), the C-Br bond at the C2 position would be expected to react selectively over the C-Cl bonds. nih.govnih.gov This enables the introduction of an aryl, vinyl, or alkyl group at this position while leaving the chlorine atoms intact for potential subsequent transformations. The choice of catalyst, ligands, and reaction conditions can further tune this selectivity. researchgate.netnih.gov

Table 5: Selective Metal-Catalyzed Cross-Coupling
Starting MaterialCoupling PartnerCatalyst SystemExpected Major ProductReaction Type
This compoundArylboronic acid (Ar-B(OH)₂)Pd(0) catalyst, Base2-Aryl-3,6-dichlorobenzoic acidSuzuki-Miyaura Coupling

This selective reactivity is a powerful tool, allowing for the controlled and sequential building of molecular complexity from a readily available polyhalogenated starting material.

Reaction Mechanism Elucidation Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. The mechanisms of the aforementioned cross-coupling reactions have been extensively studied.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or related steps, and reductive elimination. libretexts.orgyoutube.com

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

StepDescription
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., this compound), forming a palladium(II) intermediate. libretexts.orgyoutube.com
Transmetalation In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.orgnih.gov
Carbopalladation In the Heck reaction, the alkene inserts into the palladium-carbon bond of the intermediate. wikipedia.org
Reductive Elimination The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

While specific kinetic data for this compound is not available, it can be inferred that the electronic and steric effects of the chloro and carboxylic acid substituents would influence the rates of the individual steps in the catalytic cycle. The electron-withdrawing nature of these groups would likely make the aryl bromide more susceptible to oxidative addition.

The direct observation and characterization of intermediates in catalytic cycles provide definitive evidence for a proposed mechanism. In the context of the Suzuki-Miyaura reaction, significant effort has been dedicated to identifying the transient intermediates. Through techniques like low-temperature rapid injection NMR spectroscopy, researchers have been able to observe and characterize key intermediates, including the oft-invoked arylpalladium(II) boronate complexes that contain a Pd-O-B linkage. nih.gov These studies have confirmed the existence of both tricoordinate and tetracoordinate boronate complexes that can participate in the crucial transmetalation step. nih.gov The formation of these pre-transmetalation intermediates is a critical event in the catalytic cycle. nih.gov

For reactions involving this compound, it is highly probable that analogous intermediates, such as a (2-carboxy-3,6-dichlorophenyl)palladium(II) bromide complex, would be formed after the initial oxidative addition step. Subsequent reaction with the activated boronic acid would then lead to the formation of the key transmetalation intermediates.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3,6 Dichlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1H and 13C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the proton and carbon frameworks of 2-Bromo-3,6-dichlorobenzoic acid.

The ¹H NMR spectrum is characterized by signals from the aromatic protons. Given the substitution pattern, two protons are attached to the aromatic ring at positions 4 and 5. These adjacent protons are expected to appear as doublets in the aromatic region of the spectrum due to spin-spin coupling. The electron-withdrawing effects of the halogen and carboxylic acid substituents influence their chemical shifts. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its visibility can depend on the solvent used.

The ¹³C NMR spectrum is expected to show seven distinct resonances, corresponding to the seven unique carbon atoms in the molecule: six from the aromatic ring and one from the carboxyl group. docbrown.infodocbrown.info The chemical shifts are influenced by the attached substituents (bromine, chlorine, and carboxylic acid). docbrown.info The carbonyl carbon of the acid is typically found in the 165-175 ppm range. The carbons bonded to the electronegative halogens (C-2, C-3, C-6) are also shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from similar halogenated benzoic acids.

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm)
COOH>10 (broad singlet)~168
C-1-~132
C-2-~125
C-3-~135
C-4~7.4-7.6 (doublet)~130
C-5~7.2-7.4 (doublet)~128
C-6-~134

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are employed to confirm the assignments made from 1D spectra and to establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, the most critical correlation would be a cross-peak between the signals of the protons at C-4 and C-5, confirming their adjacency on the aromatic ring. youtube.com

The proton at C-4 correlating to carbons C-2, C-5, C-6, and the C-1/C-3 pair.

The proton at C-5 correlating to carbons C-1, C-3, C-4, and C-6.

The acidic proton of the carboxyl group correlating to the carbonyl carbon and C-1 and C-2.

These correlations would provide irrefutable evidence for the assigned positions of all substituents.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a unique "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. nih.gov

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. docbrown.info The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene (B151609) ring.

Key expected vibrational modes include:

O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band typically found around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C Stretches: Aromatic ring stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: This vibration, coupled with O-H bending, occurs in the 1210-1320 cm⁻¹ range.

C-Cl and C-Br Stretches: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹. Specifically, C-Cl stretches are often found between 600-800 cm⁻¹ and C-Br stretches between 500-600 cm⁻¹. indexcopernicus.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
CarbonylC=O Stretch~1700Sharp, Strong
Aromatic RingC=C Stretch1400-1600Medium-Weak
Carboxylic AcidC-O Stretch1210-1320Medium
Aryl HalideC-Cl Stretch600-800Strong
Aryl HalideC-Br Stretch500-600Strong

Raman Spectroscopic Characterization

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. indexcopernicus.com It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic ring and the carbon-halogen bonds. nih.gov

Expected Raman signals include:

Aromatic Ring Vibrations: Symmetric ring breathing modes, which are often weak in the IR spectrum, typically give a strong signal in the Raman spectrum.

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are also readily observable in the Raman spectrum and can help confirm the assignments from the IR data. indexcopernicus.com

Table 3: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Shift (cm⁻¹) Intensity
Aromatic RingSymmetric C=C Stretch1550-1620Strong
Aromatic RingRing Breathing~1000Strong
Aryl HalideC-Cl Stretch600-800Medium
Aryl HalideC-Br Stretch500-600Medium

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information.

For this compound (C₇H₃BrCl₂O₂), the monoisotopic mass is calculated to be 267.86935 Da. nih.gov

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion peak ([M]⁺). This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info The presence of one bromine and two chlorine atoms results in a characteristic cluster of peaks at M, M+2, M+4, and M+6, whose relative intensities unambiguously indicate the number of each halogen atom present. docbrown.infomiamioh.edu

The fragmentation of this compound under electron ionization would likely proceed through several common pathways for aromatic carboxylic acids and haloarenes. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z of Fragment (using most abundant isotopes ⁷⁹Br, ³⁵Cl) Identity of Fragment Likely Origin
268[C₇H₃⁷⁹Br³⁵Cl₂O₂]⁺Molecular Ion ([M]⁺)
251[C₇H₂⁷⁹Br³⁵Cl₂O]⁺[M - OH]⁺
223[C₆H₃⁷⁹Br³⁵Cl₂]⁺[M - COOH]⁺
189[C₇H₃³⁵Cl₂O₂]⁺[M - Br]⁺
144[C₆H₃³⁵Cl₂]⁺[M - COOH - Br]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of a molecule. For this compound, with the molecular formula C₇H₃BrCl₂O₂, the theoretical monoisotopic mass can be calculated with high accuracy. This calculated exact mass is a fundamental property used for its identification in complex mixtures.

Table 1: Theoretical Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₃BrCl₂O₂
Molecular Weight 269.91 g/mol bldpharm.com

Note: The monoisotopic mass is computed for the most abundant isotopes of each element.

LC-MS and GC-MS Applications

The analysis of halogenated benzoic acids, such as this compound, is frequently accomplished using hyphenated chromatographic and mass spectrometric techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS Applications: LC-MS is particularly well-suited for the analysis of polar compounds like benzoic acids, often eliminating the need for derivatization. In a typical LC-MS/MS method for hydroxybenzoic acids, separation can be achieved on a reversed-phase column (e.g., biphenyl (B1667301) stationary phase) with a mobile phase consisting of methanol (B129727) and water acidified with formic acid. vu.edu.au Detection is commonly performed using electrospray ionization (ESI) in negative mode, monitoring characteristic multiple reaction monitoring (MRM) transitions. vu.edu.au For instance, a common fragmentation for monohydroxybenzoic acids is the transition from the deprotonated molecule [M-H]⁻ to the fragment generated by the loss of CO₂. vu.edu.au For more complex matrices like crude oil, carboxylic acids can be selectively derivatized to enhance their detection and enable their identification through the unique isotopic patterns of labeling agents, for example, by using 4-bromo-N-methylbenzylamine followed by LC-ESI-Orbitrap MS analysis. nih.govchemrxiv.org

GC-MS Applications: GC-MS analysis of polar and non-volatile compounds like carboxylic acids generally requires a derivatization step to increase their volatility and thermal stability. colostate.edu Common derivatization procedures include esterification (e.g., methylation) or silylation. colostate.eduresearchgate.net For example, chlorobenzoic acids can be methylated using diazomethane (B1218177) or methyl chloroformate before GC-MS analysis. researchgate.net The resulting methyl esters are more amenable to gas chromatography. The choice of derivatizing agent and reaction conditions is crucial for achieving high derivatization yields and avoiding the formation of by-products. researchgate.netjfda-online.com GC-MS provides excellent separation and allows for the identification of compounds based on their mass spectra and retention times. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature reviews, a specific experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). wikipedia.orgresearchgate.netbiokeanos.com The CSD is the world's primary repository for small-molecule organic and metal-organic crystal structures.

However, the crystallographic analysis of numerous other substituted benzoic acids provides a strong basis for predicting the likely solid-state structure of this compound. ucl.ac.ukrsc.orgresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, its crystal packing and intermolecular interactions can be inferred from studies on analogous compounds. Substituted benzoic acids commonly form robust hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. ucl.ac.uknih.gov

Polymorphism Studies

There are no specific studies on the polymorphism of this compound found in the current scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on other benzoic acid derivatives, such as 2,6-dimethoxybenzoic acid, have revealed the existence of multiple polymorphs, demonstrating that this phenomenon is common within this class of compounds. mdpi.com The crystallization conditions, including the choice of solvent and the use of additives, can influence which polymorphic form is obtained. ucl.ac.ukmdpi.com

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of compounds like this compound. vu.edu.au The combination of the separation power of chromatography with the identification capabilities of mass spectrometry provides high sensitivity and selectivity.

LC-MS and LC-MS/MS stand out for their ability to analyze polar compounds directly, often without the need for chemical modification. nih.gov These techniques are crucial for quantifying the compound in various matrices and for studying its degradation products. nih.gov

GC-MS , while requiring a derivatization step for this non-volatile acid, offers high chromatographic resolution and detailed mass spectral information, which is valuable for structural confirmation and isomer differentiation. researchgate.netresearchgate.net

The integration of these hyphenated techniques allows for a multi-faceted analytical approach, enabling not just the detection and quantification of this compound, but also providing insights into its structural properties and behavior in different environments.

Computational and Theoretical Chemistry Studies of 2 Bromo 3,6 Dichlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2-Bromo-3,6-dichlorobenzoic acid, offering a balance between accuracy and computational cost for determining its electronic and structural properties.

Geometry Optimization and Energetics

The initial step in the computational analysis involves the geometry optimization of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For similar halogenated benzene (B151609) derivatives, theoretical calculations have shown excellent agreement with experimental data where available. scielo.br

The optimized geometry provides the foundation for further energetic calculations. These calculations can determine the molecule's total energy, stability, and thermodynamic properties such as enthalpy and Gibbs free energy. For instance, in a study of 1-bromo-2,3-dichlorobenzene, thermodynamic properties were calculated at different temperatures, revealing correlations between standard heat capacity, entropy, and enthalpy changes. nih.gov

Vibrational Frequency Predictions and Analysis

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectra, often presented as infrared (IR) and Raman spectra, are invaluable for interpreting experimental spectroscopic data.

For example, in studies of related compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, DFT calculations at the B3LYP/6-311++G basis set level have been used to perform a complete vibrational assignment of the fundamental modes. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to excellent agreement with experimental spectra. eurjchem.com A similar approach for this compound would allow for a detailed understanding of its vibrational characteristics.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, providing trajectories that reveal how the molecule moves and changes shape.

For a molecule like this compound, MD simulations can be particularly useful for understanding the conformational flexibility of the carboxylic acid group relative to the aromatic ring. These simulations can identify the most populated conformations and the energy barriers between them. In a study on 2-bromo-1,4-dichlorobenzene, molecular dynamics simulations were employed to identify atoms that have significant interactions with water molecules, providing insights into its behavior in a solvent environment. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com

For halogenated benzoic acids, the HOMO is typically localized on the aromatic ring and the halogen atoms, which have lone pairs of electrons. The LUMO is often distributed over the carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. aimspress.com In the case of 1-bromo-2,3-dichlorobenzene, the HOMO-LUMO analysis was instrumental in understanding its electron polarization and electron-transfer properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Related Compound (1-bromo-2,3-dichlorobenzene)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap5.3

Note: The data in this table is for 1-bromo-2,3-dichlorobenzene, as found in related research, and serves as an illustrative example of the type of data obtained from HOMO-LUMO analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reaction pathways involving this compound. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the energy of the reactants, products, and transition states, the activation energy and reaction thermodynamics can be determined.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry plays a vital role in predicting and interpreting various spectroscopic properties of molecules. nih.gov Beyond vibrational spectroscopy, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals and can help to understand the color and photostability of the compound.

For instance, in the study of 1-bromo-2,3-dichlorobenzene, TD-DFT calculations were used to predict the maximum absorption wavelength (λmax) and the effects of solvents on the absorption spectrum. nih.gov Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which aids in the assignment of experimental NMR spectra. nih.gov

Applications of 2 Bromo 3,6 Dichlorobenzoic Acid in Organic Synthesis

As a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. 2-Bromo-3,6-dichlorobenzoic acid serves as a prime example of a versatile synthon due to the differential reactivity of its substituents, which allows for stepwise and selective chemical transformations.

Halogenated benzoic acids are recognized as important precursors for a wide array of more complex aromatic compounds. While specific examples for this compound are proprietary or less documented in open literature, the principles of organic synthesis suggest its potential in cross-coupling reactions. The bromo and chloro substituents can act as sites for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating novel pharmaceutical, agrochemical, and material science compounds. Related bromo- and chloro-substituted benzoic acids are widely used as building blocks in the synthesis of diverse organic molecules, highlighting the importance of this class of compounds. glindiachemicals.com

One of the most direct applications of this compound is its role as a precursor to other specifically substituted benzoic acids. The compound itself is synthesized via the oriented chlorination of 2-bromobenzoic acid in the presence of a catalyst such as ferric trichloride, aluminum chloride, or zinc chloride. google.com

This intermediate can then be selectively modified. A prominent example is the conversion of this compound into 3,6-dichloro-2-methoxybenzoic acid (Dicamba). google.com This transformation is achieved through a methoxylation reaction, where the bromine atom at the 2-position is selectively replaced by a methoxy (B1213986) group (-OCH₃). google.com This selective reaction demonstrates the compound's utility as a stepping stone to creating benzoic acid derivatives with a different substitution pattern, which might be difficult to achieve through direct synthesis.

Role in the Synthesis of Industrial Chemical Intermediates

The true value of a synthetic intermediate is often realized in its applicability to large-scale industrial processes. This compound plays a crucial role in the efficient synthesis of important agrochemicals.

The most well-documented industrial application of this compound is as a key intermediate in the synthesis of the herbicide Dicamba. google.com Dicamba is a selective systemic herbicide used to control broadleaf weeds in various agricultural settings and was first registered in 1967. wikipedia.orgfao.org

A patented method outlines a two-step process for producing Dicamba, starting from 2-bromobenzoic acid. google.com

Chlorination: 2-bromobenzoic acid undergoes a chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid to yield this compound. google.com

Methoxylation: The resulting this compound is then subjected to a methoxylation reaction to replace the bromo group, yielding the final product, Dicamba. google.com

This synthetic pathway is noted for its advantages over previous methods, offering high selectivity, high total recovery, and stable product quality, making it simple and suitable for industrial-scale implementation. google.com

Interactive Data Table: Synthesis of Dicamba via this compound
StepStarting MaterialKey ReagentsIntermediate/ProductReaction TypeReference
12-Bromobenzoic acidChlorine (Cl₂), Catalyst (e.g., AlCl₃), Sulfuric acidThis compoundElectrophilic Aromatic Substitution (Chlorination) google.com
2This compoundMethoxylating agentDicamba (3,6-dichloro-2-methoxybenzoic acid)Nucleophilic Aromatic Substitution (Methoxylation) google.com

Development of Novel Synthetic Methodologies

The utility of this compound extends to the development of improved and more efficient synthetic routes for industrial chemicals. The synthesis of Dicamba through this intermediate is presented as a novel methodology that overcomes the drawbacks of prior art. google.com Earlier methods for producing Dicamba were often more complex, involved raw materials that were difficult to obtain, had higher costs, or were not suitable for industrialization. google.com

Analytical Method Development for 2 Bromo 3,6 Dichlorobenzoic Acid

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 2-Bromo-3,6-dichlorobenzoic acid, several chromatographic techniques are applicable, each offering distinct advantages in terms of selectivity, sensitivity, and compatibility with different sample matrices.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The primary mode of separation is reversed-phase (RP) chromatography, which utilizes a non-polar stationary phase and a polar mobile phase.

The separation is typically achieved on a C18 (L1) or similar reversed-phase column. scielo.org.za The mobile phase often consists of a mixture of an aqueous component (such as water with a buffer like formic acid, phosphoric acid, or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.org.zasioc-journal.cnbldpharm.com The acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and any related impurities with varying polarities. scielo.org.zasioc-journal.cn Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light, typically monitored at wavelengths around 210 nm. scielo.org.zareddit.com

Table 1: Typical HPLC Conditions for Analysis of Halogenated Benzoic Acids

Parameter Condition Source
Column Reversed-Phase C18 (USP L1) scielo.org.za
Mobile Phase A 0.01M Ammonium Acetate (pH 2.5) or 0.1% Formic Acid in Water scielo.org.zarsc.org
Mobile Phase B Acetonitrile and/or Methanol scielo.org.zasioc-journal.cn
Elution Mode Gradient scielo.org.zasioc-journal.cn
Flow Rate 1.0 - 1.2 mL/min scielo.org.za
Detection UV at 210 nm or 275 nm scielo.org.za

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. acs.org

A common derivatization technique is methylation, where a reagent like diazomethane (B1218177) is used to convert the carboxylic acid group into a methyl ester. acs.org This process reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis. After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for analyzing polar compounds like this compound because it does not require derivatization. psu.edu The technique couples the separation power of HPLC directly with the detection sensitivity and specificity of mass spectrometry. psu.edu

For acidic compounds, negative mode electrospray ionization (ESI) is a common and effective ionization technique. deswater.comsphinxsai.com In this mode, the analyte molecule is deprotonated to form a negatively charged pseudomolecular ion [M-H]⁻. The use of mobile phase additives like formic acid can aid in the ionization process. deswater.com For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) is often employed. psu.edursc.org In this setup, the pseudomolecular ion is selected and fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low detection limits, making it ideal for trace analysis. deswater.comrsc.org

Spectrophotometric and Electrochemical Techniques for Detection

While chromatographic methods are preferred for separation and quantification, spectrophotometric and electrochemical techniques can also be employed for detection, often for specific applications like determining physicochemical properties or in sensor development.

UV-Vis spectrophotometry can be used to determine the concentration of this compound in a solution by measuring its absorbance of UV light. asianpubs.org However, this method is generally not selective, as other compounds in the sample that absorb light at the same wavelength will interfere with the measurement. asianpubs.org Spectrophotometric titrations can also be used to determine the acid dissociation constant (pKa) of the compound by monitoring changes in the UV spectrum as a function of pH. asianpubs.org In some cases, a reaction with a chromogenic agent can produce a colored complex for quantification at a specific wavelength in the visible range. sphinxsai.com

Electrochemical methods represent a developing area for the detection of halogenated organic compounds. Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to study the oxidation or reduction of the analyte at the surface of a specially designed electrode. sioc-journal.cndeswater.com Research into sensors for related compounds, such as 2,4-dichlorophenoxyacetic acid and 3-chlorobenzoic acid, often involves modifying the electrode surface with nanoparticles or polymers to enhance sensitivity and selectivity. sioc-journal.cnrsc.orgdeswater.com These sensors work by measuring the current generated when the target analyte undergoes an electrochemical reaction, which can then be correlated to its concentration. deswater.com

Method Validation and Trace Analysis Methodologies

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. Method validation is a key requirement under guidelines from bodies like the International Conference on Harmonisation (ICH). scielo.org.zasioc-journal.cnuni.lu The core parameters evaluated during validation are outlined below.

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Source
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. scielo.org.za
Accuracy The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scielo.org.za
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.org.za
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sioc-journal.cn
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sioc-journal.cn
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). scielo.org.za

For the analysis of this compound at very low concentrations (trace analysis), a sample pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. deswater.comrsc.org In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while the bulk of the sample matrix is washed away. The analyte is then eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample that is suitable for analysis by sensitive instrumental methods like LC-MS/MS. deswater.comrsc.org This approach effectively lowers the detection limits and minimizes matrix effects. deswater.com

Advanced Materials Science Applications Derived from 2 Bromo 3,6 Dichlorobenzoic Acid if Applicable from Research

Integration into Coordination Polymers and Metal-Organic Frameworks

Substituted benzoic acids are widely used as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov The carboxylic acid group of 2-Bromo-3,6-dichlorobenzoic acid can coordinate to metal ions to form extended network structures. The steric hindrance from the ortho-bromo and ortho-chloro substituents could influence the coordination geometry and the resulting framework topology. Furthermore, benzoic acid and its derivatives can act as "modulators" in MOF synthesis, influencing defect formation and thus tuning the properties of the final material, such as surface area and hydrophobicity. acs.orgscispace.comresearchgate.net

Role in Supramolecular Assembly

The chlorine and bromine atoms on the benzene (B151609) ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into well-defined supramolecular architectures. nih.govacs.org Halogenated benzoic acids have been shown to form extended 1-D and 2-D structures through a combination of hydrogen bonding (via the carboxylic acid) and halogen bonding. nih.govacs.org The specific positions of the halogens on this compound could lead to unique and predictable packing motifs in the solid state.

Design of Functionalized Materials (e.g., Magnetic Materials)

The incorporation of heavy atoms like bromine into organic ligands can influence the magnetic properties of coordination complexes. While this specific compound has not been studied for this purpose, related research on cobalt(II) MOFs with other carboxylate ligands has demonstrated interesting magnetic behaviors. nih.gov The strategic placement of halogen atoms in this compound could potentially be exploited in the design of new magnetic materials where the halogen atoms mediate magnetic exchange interactions between metal centers.

Q & A

Q. What are the current challenges in synthesizing 2-bromo-3,6-dichlorobenzoic acid, and how can they be methodologically addressed?

Traditional synthesis routes rely on isobenzofuranones and toxic solvents like 1,2-dichloroethane or CCl₄, which pose environmental and safety risks . Flow photochemical bromination of toluenes followed by hydrolysis has emerged as a greener alternative, offering moderate-to-good yields while minimizing hazardous solvent use. Optimization involves adjusting reaction parameters (e.g., light intensity, flow rate) and substituting halogenated solvents with ionic liquids or bio-based alternatives .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Gas chromatography with electron capture detection (GC-ECD) is highly sensitive for detecting chlorinated aromatic impurities . High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy can quantify degradation products. For structural validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical, with specific attention to distinguishing regioisomers (e.g., 2-bromo-6-chlorobenzoic acid vs. 5-bromo-2-chlorobenzoic acid) . Stability studies should monitor decomposition under varying pH, temperature, and light exposure.

Q. How can the structural configuration of this compound be confirmed experimentally?

X-ray crystallography provides definitive structural elucidation. Alternatively, ¹H and ¹³C NMR can identify substituent positions: the bromine atom deshields adjacent protons (e.g., H-2 in 2-bromo derivatives), while chlorine substituents at C-3 and C-6 produce distinct splitting patterns. IR spectroscopy confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store at 0–6°C in airtight, light-resistant containers. Pre-purge storage vials with inert gas (N₂ or Ar) to minimize oxidation. Stability tests indicate decomposition via hydrolysis of the bromine substituent under prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from competing bromination pathways (e.g., radical vs. electrophilic mechanisms) and solvent polarity effects. Systematic studies using design of experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, flow chemistry reduces side reactions by enhancing mixing efficiency, whereas batch methods may favor undesired intermediates .

Q. What mechanistic insights explain the regioselectivity of bromination in substituted benzoic acids?

Bromination under flow photochemical conditions proceeds via a radical mechanism, where the electron-withdrawing carboxylic acid group directs bromine to the meta position. Computational studies (DFT calculations) reveal that steric hindrance from chlorine substituents at C-3 and C-6 further stabilizes the transition state at C-2, favoring bromination at this position .

Q. How can this compound be functionalized to synthesize heterocyclic compounds?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids to form biaryls). The carboxylic acid group enables condensation with amines to generate isoindolinones or phthalazinones. For example, reaction with hydrazine yields hydrazide intermediates, which cyclize under acidic conditions to form nitrogen-containing heterocycles .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

Derivatives of this compound are used as precursors in environmental monitoring. For instance, methyl esters of related chlorinated benzoic acids (e.g., 2-methoxy-3,6-dichlorobenzoic acid) are analyzed via GC-ECD to assess pesticide residues in soil and water .

Q. How does solvent choice impact the scalability of photochemical bromination for this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance radical stability but may require post-reaction purification. Microreactors with immobilized photocatalysts (e.g., TiO₂) improve scalability by reducing solvent volume and energy consumption. Recent studies demonstrate 85% yield in a continuous-flow setup using methanol as a green solvent .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for bromine substitution. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites) when designing pharmacologically active derivatives. Software like Gaussian or ORCA is standard for these analyses .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with databases like NIST Chemistry WebBook .
  • Green Chemistry : Prioritize flow chemistry and solvent substitution (e.g., methanol over CCl₄) to align with sustainability goals .
  • Safety Protocols : Use fume hoods for bromine-handling steps and conduct stability tests under controlled conditions to mitigate risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.